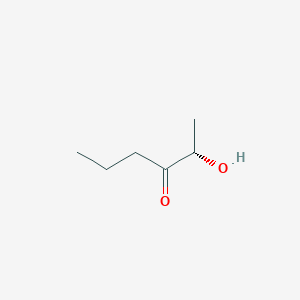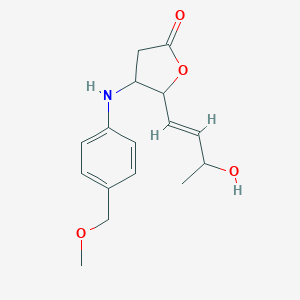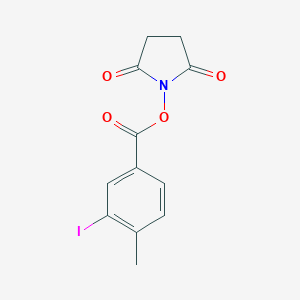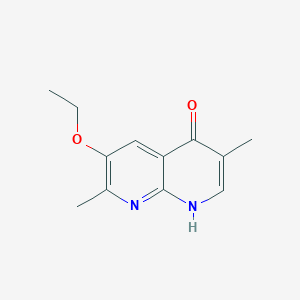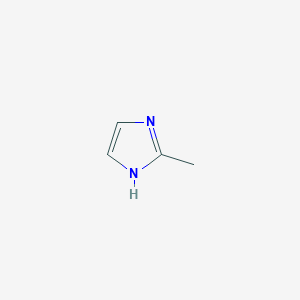
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Descripción general
Descripción
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide (2-BTD) is a novel sulfur-containing heterocyclic compound with a wide range of potential applications in the fields of medicine, chemistry, and biotechnology. It is a low-molecular-weight compound that is highly soluble in water and can be synthesized from inexpensive starting materials. 2-BTD has been studied for its potential use as a therapeutic agent, as it has shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use as a reagent for organic synthesis and as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide demonstrates significant potential in the inhibition of various enzymes. It acts as a potent and specific inhibitor of human leukocyte elastase, cathepsin G, and proteinase 3. The use of sulfone derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold has proven effective in inhibiting these enzymes in a time-dependent manner. The introduction of a benzyl group at the S2 subsite enhances its inhibitory potency, making it a significant tool in biomedical research and potential therapeutic applications (Groutas et al., 1998).
Antimicrobial Agents
Research on derivatives of this compound has explored their potential as antimicrobial agents. A study synthesizing novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, related to this compound, demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This indicates its potential use in developing new antimicrobial drugs (Bhatt et al., 2013).
Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in asymmetric synthesis. The (S)-2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide, a derivative, was used for stereocontrolled synthesis of chiral building blocks through asymmetric aldolization and alkylation reactions. This showcases its application in creating enantiomerically pure compounds, crucial in the pharmaceutical industry (Fécourt et al., 2010).
Peptidomimetic Scaffolds
It serves as a peptidomimetic scaffold. A general synthesis for chiral N-N′ substituted 1,2,5-thiadiazolidine 1,1-dioxides, starting from amino acids, was developed. This synthesis provides a pathway to a variety of constrained dipeptidal sulfamides, representing novel peptidomimetic scaffolds. These scaffolds are valuable in the design of therapeutic agents that mimic the biological activity of peptides (Bendjeddou et al., 2006).
Inhibition of Protein Tyrosine Phosphatase
This compound has been studied for its potential as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). The structural features of 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, including the 2-Benzyl derivative, indicate their potential in modulating PTP1B, which is significant in researching treatments for conditions like diabetes and obesity (Ruddraraju et al., 2015).
Mecanismo De Acción
Target of Action
A related compound, 1,2,5-thiadiazolidin-3-one 1,1-dioxide, is known to target tyrosine-protein phosphatase , which acts as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
It’s worth noting that related compounds have been found to exhibit antibacterial activity against different strains of bacteria .
Biochemical Pathways
Related compounds have been found to affect various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse cellular effects .
Propiedades
IUPAC Name |
2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRRBSRESVPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438916 | |
| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144432-72-4 | |
| Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

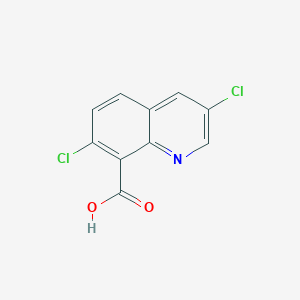
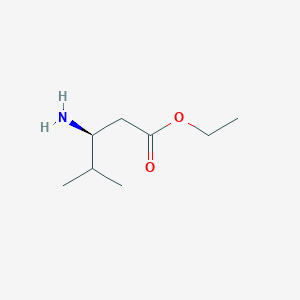




![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
